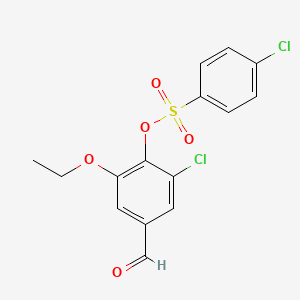

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

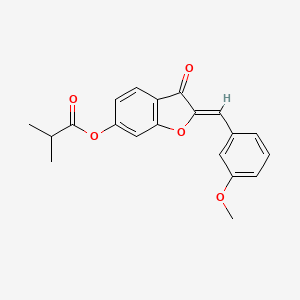

4-Bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid (BEIMCA) is a carboxylic acid that belongs to the family of indole compounds. It is a versatile compound with a wide range of applications in scientific research, including synthesis, pharmacology, and biochemistry. BEIMCA is a relatively new compound, having been first synthesized in the early 2000s.

科学的研究の応用

Synthesis and Derivative Formation

A strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a structurally related compound, was developed, highlighting its significance as an important scaffold for anti-inflammatory natural compounds like Herdmanine D (Sharma, P. et al., 2020). This suggests similar potential applications for the 4-bromo-7-ethoxy-6-methoxy variant in synthesizing bioactive compounds.

Synthesis of indolecarboxylic acids, which are closely related to the target compound, has been explored, indicating their usefulness in creating compounds with potential physiological activities (Kasahara, A. et al., 2007).

Biological and Pharmacological Research

- Brominated tryptophan derivatives, including indole carboxylic acids, have been investigated for their antimicrobial properties, particularly against Staphylococcus epidermidis, demonstrating the potential of brominated indoles in medicinal chemistry (Segraves, N. L. & Crews, P., 2005).

Chemical Properties and Transformations

Research on the synthesis of hydroxyindole-3-carboxylic acids starting from similar compounds like benzyloxyindoles provides insight into chemical transformations and properties relevant to the target compound (Marchelli, R. et al., 1969).

Studies on synthesizing ellipticine from indole dicarboxylic anhydrides reveal the potential of indole derivatives in creating complex molecules with pharmaceutical relevance (Miki, Y. et al., 2001).

Expedient routes to synthesize bromo-dimethoxyindole building blocks, including indole carboxylic acid derivatives, have been developed, highlighting their utility in transition metal-mediated cross-coupling chemistry (Huleatt, P. et al., 2008).

New indole derivatives, including those with carboxylic acid groups, have been synthesized and evaluated for their anti-inflammatory activity, indicating the therapeutic potential of such compounds (Nakkady, S. et al., 2000).

作用機序

Target of Action

The primary targets of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, resulting in changes that contribute to their biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.

Result of Action

The molecular and cellular effects of This compound Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects. The exact nature of these effects would depend on the specific targets and pathways involved.

特性

IUPAC Name |

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO4/c1-3-18-11-9(17-2)5-7(13)6-4-8(12(15)16)14-10(6)11/h4-5,14H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTCPFDSZUYCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1OC)Br)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2639587.png)

![N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2639589.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639591.png)

![9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639593.png)

![Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2639594.png)

![4-[(2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2639600.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2639607.png)